molecular formula C12H12N2O2 B1453872 2-(Dimethylamino)quinoline-6-carboxylic acid CAS No. 958333-03-4

2-(Dimethylamino)quinoline-6-carboxylic acid

Cat. No.: B1453872
CAS No.: 958333-03-4
M. Wt: 216.24 g/mol
InChI Key: DCXZWOXQTWHGRF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)quinoline-6-carboxylic acid is a quinoline derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at position 2 and a carboxylic acid (-COOH) group at position 6 of the heteroaromatic quinoline ring. Quinoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

2-(dimethylamino)quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)11-6-4-8-7-9(12(15)16)3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXZWOXQTWHGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Quinoline-6-carboxylic Acid Derivative

  • Starting from appropriate ketones and isatin derivatives, the Pfitzinger reaction produces 2-substituted quinoline-6-carboxylic acids.
  • For example, 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids have been synthesized as intermediates.

Conversion to Acid Chloride

  • The quinoline carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (typically 3 hours), converting the acid to the corresponding acid chloride.
  • The crude acid chloride is used directly in the next step without purification.

Nucleophilic Substitution to Introduce Dimethylamino Group

  • The acid chloride intermediate reacts with nucleophiles such as amines or hydroxy compounds in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at elevated temperatures (around 90 °C) for 24 hours.
  • This step allows introduction of the dimethylamino substituent or related groups to yield the target functionalized quinoline carboxylic acid derivatives.

Alternative Methods: Multi-Step Synthesis from Diaminobenzoic Acids

Another synthetic route involves starting from 3,4-diaminobenzoic acid or its isomers, which undergo condensation and ring closure reactions to form quinoline derivatives.

  • The conversion of 3,4-diaminobenzoic acid to quinoxaline-6-carboxylic acid analogs has been documented using sodium glyoxal bisulfite, followed by amidation steps.
  • Although this method is more commonly applied to quinoxaline systems, it informs potential strategies for quinoline carboxylic acid derivatives bearing amino substituents.
  • This approach is more complex and involves multiple steps including oxidation, reduction, amidation, nitration, and hydrolysis.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Notes
1 Quinoline ring formation via Pfitzinger reaction Ketones + isatin derivatives, acidic/basic conditions Forms 2-substituted quinoline-6-carboxylic acids
2 Acid chloride formation Thionyl chloride, reflux 3 h Converts carboxylic acid to acid chloride, crude used directly
3 Nucleophilic substitution Dimethylamine or related nucleophile, K2CO3, DMF, 90 °C, 24 h Introduces dimethylamino group at 2-position
Alternative Multi-step synthesis from diaminobenzoic acid Sodium glyoxal bisulfite, amidation, oxidation, reduction steps More complex, longer route, starting from expensive materials

Research Findings and Considerations

  • The Pfitzinger reaction-based method is efficient for preparing 2-(dimethylamino)quinoline-6-carboxylic acid derivatives with good yields and straightforward workup.
  • The use of thionyl chloride to form acid chlorides is a standard procedure facilitating further functionalization without isolation of intermediates.
  • Multi-step syntheses from diaminobenzoic acids, while feasible, are less practical due to the complexity and cost of starting materials.
  • No direct oxidation methods using mild oxidants (e.g., air or oxygen with catalysts) have been reported for direct conversion of methyl-quinoline derivatives to carboxylic acids, indicating the necessity of stepwise synthetic routes.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group and quinoline ring undergo oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA), leading to N-oxide formation or cleavage of the dimethylamino substituent .

Key observations :

  • N-Oxidation : Oxygen insertion at the quinoline nitrogen produces 2-(dimethylamino)quinoline-6-carboxylic acid N-oxide, observed in studies using H₂O₂ .

  • Side-chain oxidation : The dimethylamino group can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄ in acidic media) .

Reduction Reactions

Reductive transformations target the quinoline ring and carboxylic acid moiety:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Ring hydrogenationH₂/Pd-C, ethanol, 60°CTetrahydroquinoline derivative
Carboxylic acid reductionLiAlH₄, THF, 0°C → RT2-(Dimethylamino)quinoline-6-methanol

Mechanistic insights :

  • Hydrogenation of the quinoline ring proceeds via dihydroquinoline intermediates, confirmed through deuterium-labeling experiments .

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the dimethylamino group .

Substitution Reactions

The carboxylic acid and dimethylamino groups serve as handles for functionalization:

3.1. Carboxylic Acid Derivatives

ReactionConditionsProductsYieldReferences
AmidationSOCl₂ → RNH₂, CH₂Cl₂, Et₃NN-substituted carboxamides63–86%
EsterificationH₂SO₄, ROH, refluxAlkyl/aryl esters68–92%

Example : Reaction with 3-(dimethylamino)-1-propylamine yields N-(3-(dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamide (86% yield) .

3.2. Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes:

  • Halogenation : Br₂/FeBr₃ at 0°C introduces bromine at C-3 or C-7 positions .

  • Nitration : HNO₃/H₂SO₄ at 50°C produces 3-nitro derivatives .

Multicomponent Reactions

The compound participates in Doebner hydrogen-transfer reactions for quinoline synthesis:

  • Mechanism : Imine intermediates formed from anilines and aldehydes react with pyruvic acid, followed by dehydrogenation .

  • Key feature : BF₃·THF catalysis enables electron-deficient aniline substrates (yields: 72–89%) .

Stability Under Environmental Conditions

FactorEffectReference
pH < 3Protonation of dimethylamino group
UV light (254 nm)Photodegradation via radical pathways
Temperature > 150°CDecarboxylation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 2-(Dimethylamino)quinoline-6-carboxylic acid is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain analogues can inhibit the growth of ovarian cancer cells more effectively than standard treatments like carboplatin .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific pathways critical for tumor growth. The HSF1 pathway, for example, has been targeted by compounds derived from quinoline structures, leading to reduced tumor proliferation in preclinical models .

Biological Research

Metabotropic Glutamate Receptor Modulation
Research indicates that this compound and its derivatives can act as modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders, making this compound a candidate for further exploration in neuropharmacology .

Neuroprotective Studies
In studies focusing on neuroprotection, quinoline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Material Science

Synthesis of Functional Materials
The compound serves as a building block in the synthesis of novel materials, particularly in creating functionalized nanoparticles. These materials can be used for drug delivery systems due to their ability to encapsulate therapeutic agents and target specific tissues within the body .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal Chemistry Anticancer agentsSignificant cytotoxicity against ovarian cancer cell lines
Pathway inhibition (HSF1)Reduced tumor proliferation observed in xenograft models
Biological Research mGluR modulationPotential therapeutic effects on neurological disorders
NeuroprotectionProtection against oxidative stress in neuronal cells
Material Science Functionalized nanoparticlesEffective drug delivery systems with targeted action

Case Studies

Case Study 1: Ovarian Cancer Treatment
A study evaluated the efficacy of a series of this compound derivatives against ovarian cancer cell lines. The results indicated that specific modifications to the quinoline structure enhanced anticancer activity, making them potential candidates for further clinical development .

Case Study 2: Neuroprotection Mechanism Exploration
Another investigation focused on the neuroprotective properties of quinoline derivatives. The study highlighted their ability to reduce apoptosis in neuronal cells under oxidative stress conditions, suggesting their potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects . The exact mechanism of action may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent at position 2 significantly alters physicochemical properties. Key examples include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties
2-(Dimethylamino)quinoline-6-carboxylic acid -N(CH₃)₂ C₁₂H₁₂N₂O₂ 216.24 g/mol Higher solubility due to polar amine; pKa ~3-4 (carboxylic acid)
2-Methylquinoline-6-carboxylic acid -CH₃ C₁₁H₉NO₂ 191.19 g/mol Lower polarity; logP ~2.1
6-Chloro-2-methylquinoline-3-carboxylic acid -CH₃, -Cl at position 6 C₁₁H₈ClNO₂ 235.64 g/mol Electron-withdrawing Cl increases acidity; logP ~2.5
5-Amino-6-quinolinecarboxylic acid -NH₂ at position 5 C₁₀H₈N₂O₂ 188.18 g/mol Zwitterionic potential; enhanced H-bonding

Key Observations :

  • The dimethylamino group in the target compound improves aqueous solubility compared to methyl or chloro substituents, critical for bioavailability .
  • Electron-withdrawing groups (e.g., -Cl) increase acidity of the carboxylic acid, while electron-donating groups (e.g., -N(CH₃)₂) may stabilize the deprotonated form .

Biological Activity

2-(Dimethylamino)quinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H14N2O2
  • CAS Number : 958333-03-4

The compound features a quinoline ring system, which is known for its role in various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Cell Signaling Modulation : It influences signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. A comparative analysis is shown in Table 1 below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL
Methicillin-resistant S. aureus10 µg/mL

These results indicate that this compound exhibits significant antibacterial activity, particularly against resistant strains.

Antidiabetic Effects

Recent studies have also highlighted the potential antidiabetic properties of this compound. In a controlled animal study, it was observed that:

  • Dosage : Administered at 0.006 mg/kg body weight.
  • Effects : Significant reduction in blood glucose levels compared to control groups, indicating its potential as an antidiabetic agent.

Histopathological examinations revealed improvements in pancreatic tissue integrity, suggesting protective effects against diabetes-induced damage .

Case Studies

  • Anticancer Properties : A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards H460 (lung cancer) and MKN-45 (gastric cancer) cells with IC50 values below 10 µM, indicating strong anticancer potential .
  • Neuroprotective Effects : In a model of neurodegeneration, the compound showed promise in reducing oxidative stress markers and improving cognitive function in treated rats compared to untreated controls .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Absorption : Rapidly absorbed post-administration.
  • Distribution : Widely distributed in tissues with notable accumulation in the liver and kidneys.
  • Metabolism : Primarily metabolized via hepatic pathways with several identified metabolites contributing to its biological effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethylamino)quinoline-6-carboxylic acid
Reactant of Route 2
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